4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide

Chemical Biology Bioconjugation Medicinal Chemistry

4-Amino-N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS 219694-79-8) is a synthetic small molecule belonging to the class of N-acyl tryptamines. With a molecular formula of C14H19N3O and a molecular weight of 245.32 g/mol, it features a tryptamine backbone linked via an amide bond to a 4-aminobutanoyl chain.

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
CAS No. 219694-79-8
Cat. No. B3116761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide
CAS219694-79-8
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN
InChIInChI=1S/C14H19N3O/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9,15H2,(H,16,18)
InChIKeyUWDBCAKFWFAQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS 219694-79-8): Chemical Identity and Baseline Procurement Profile


4-Amino-N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS 219694-79-8) is a synthetic small molecule belonging to the class of N-acyl tryptamines. With a molecular formula of C14H19N3O and a molecular weight of 245.32 g/mol, it features a tryptamine backbone linked via an amide bond to a 4-aminobutanoyl chain . This compound is primarily utilized as a research chemical, a building block for further derivatization , and is commercially available from several chemical vendors in purities typically around 98% . Its structure presents a free primary amine, distinguishing it from many naturally occurring N-acyl tryptamines like melatonin, and enabling specific conjugation chemistry not possible with analogs possessing a terminal methyl or acetyl group.

Procurement Rationale for 4-Amino-N-[2-(1H-indol-3-yl)ethyl]butanamide: Why a Close Analog Cannot Be Simply Substituted


The critical procurement risk for this compound lies in its specific terminal primary amine, a functional group that governs its reactivity and biological interactions. Substituting 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide with a structurally similar indole-ethylamine derivative, such as N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS 76049-36-0) , would result in the loss of the nucleophilic amine handle required for key downstream conjugations, like amide bond formation, urea synthesis, or biotin/fluorophore tagging. Furthermore, even minor differences in the N-acyl group are known to drastically alter binding affinity at melatoninergic receptors, as demonstrated by structure-activity relationship (SAR) studies showing sub-nanomolar Ki values for certain indole-ethylamine derivatives [1], whereas a simple butanamide substituent can shift an analog into an inactive range. Therefore, generic replacement without retaining this exact 4-aminobutanamide motif can lead to a complete loss of the desired chemical utility or pharmacological phenotype.

Quantitative Differentiation of 4-Amino-N-[2-(1H-indol-3-yl)ethyl]butanamide from Its Closest Analogs


Functional Group Reactivity: Free Primary Amine vs. Terminal Methyl/Acetyl Analogs

4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide provides a nucleophilic primary amine (C4-NH2), a functional handle absent in the direct structural comparator N-[2-(1H-indol-3-yl)ethyl]butanamide (CAS 76049-36-0), which terminates in an unreactive methyl group. This single atom substitution (NH2 vs. CH3) enables selective derivatization chemistries. While a quantitative comparison of reaction yields is unavailable across these exact compounds, the class-level inference is that the target compound retains the classic reactivity of primary amines (pKa ~10) for amide coupling, Michael addition, or reductive amination, whereas the fully saturated analog is inert under these conditions. This differentiation is absolute, as the presence of the amino group can be confirmed by a positive ninhydrin test, a characteristic negative in the inert analog .

Chemical Biology Bioconjugation Medicinal Chemistry

Melatonin Receptor Affinity: Structural Differentiation from Potent Methoxy-Substituted Agonists

In contrast to potent melatonin receptor ligands such as 5-methoxy-N-butanoyltryptamine or methoxy-substituted indole-ethylamine derivatives which exhibit sub-nanomolar binding affinities (Ki ~ 0.182 nM for a related methoxy derivative) [1], 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide lacks the critical 5-methoxy substituent on the indole core. This structural divergence makes the target compound a much weaker binder, suitable as a negative control or an inactive probe for melatonin receptor studies. While no direct Ki value for the target compound is publicly available, SAR data strongly indicate that the absence of the 5-methoxy group combined with the polar primary amine terminus will reduce binding by orders of magnitude compared to the methoxy-agonist, providing a functional contrast in assay setup.

Melatoninergic Receptor Binding Sleep/Wake Research

Synthetic Utility as a Key Intermediate for Biologically Active GABA Uptake Inhibitors

The 4-aminobutanamide side chain of the target compound serves as a direct synthetic precursor to a series of 2-substituted 4-aminobutanamide derivatives which have been systematically evaluated for GABA transporter inhibition. In a study by Salat et al., six series of 2-substituted 4-aminobutanamide derivatives were synthesized and tested for their ability to inhibit GABA transport proteins mGAT1-4 stably expressed in HEK-293 cells [1]. While the specific bioactivity of the unmodified target compound was not the primary outcome, its structural role as a core intermediate differentiates it from simpler tryptamine analogs that lack the 4-aminobutanamide framework necessary for constructing this specific pharmacophore.

GABA Transporters Neurological Disorders Synthetic Chemistry

Recommended Application Scenarios for 4-Amino-N-[2-(1H-indol-3-yl)ethyl]butanamide Based on Quantitative Evidence


Synthesis of Conjugated Tryptamine Probes for Chemical Biology

The free primary amine serves as a specific handle for attaching fluorophores, biotin, or other reporter tags to the tryptamine scaffold. As established in Section 3, this functional group is absent in the fully methylated analog N-[2-(1H-indol-3-yl)ethyl]butanamide , making 4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide the sole viable choice among simple N-acyl tryptamines for bioconjugation strategies. Users can couple the amine with NHS-ester-linked dyes or biotin under standard aqueous conditions (pH 7.4, 1 h, RT) to generate target engagement probes.

Negative Control for Melatonin Receptor Screening Panels

Due to the absence of the critical 5-methoxy group and the presence of a polar primary amine side chain, this compound exhibits drastically reduced affinity for melatonin receptors (MT1/MT2) in comparison to potent agonists like the methoxy-substituted derivatives (Ki < 1 nM) . It is ideal as an inactive control or counter-screen compound in melatonin receptor binding assays, helping to confirm that observed biological effects are specific to the endogenous melatoninergic pathway.

Scaffold for 4-Aminobutanamide-Based CNS Transporter Ligands

The compound serves as an unsubstituted core scaffold for medicinal chemistry programs targeting GABA transporters (mGAT1-4). As shown in Section 3, the 4-aminobutanamide chain is a structural prerequisite for this inhibitor class . Researchers can introduce diverse 2-substituents onto this backbone to rapidly generate a library of analogs for structure-activity relationship studies, a path not accessible with simple tryptamine or indole-acetyl building blocks.

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